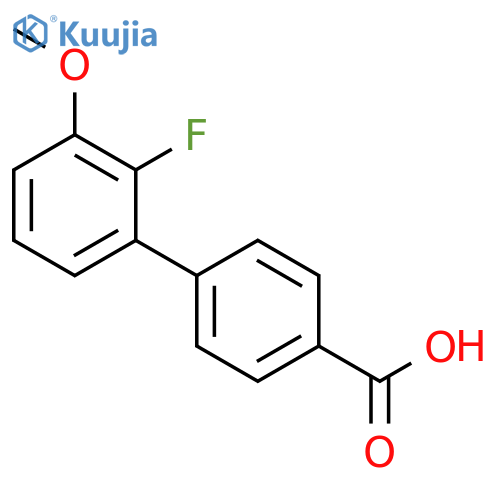Cas no 1261932-61-9 (4-(2-fluoro-3-methoxyphenyl)benzoic acid)

1261932-61-9 structure
商品名:4-(2-fluoro-3-methoxyphenyl)benzoic acid
CAS番号:1261932-61-9
MF:C14H11FO3
メガワット:246.233747720718
MDL:MFCD18312624
CID:2764370
PubChem ID:53218350
4-(2-fluoro-3-methoxyphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoro-3-methoxyphenyl)benzoic acid
- A1-44174
- AKOS017557265
- 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
- 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
- 1261932-61-9
- DTXSID60683292
- 4-(2-Fluoro-3-methoxyphenyl)benzoic acid, 95%
- EN300-1586110
- MFCD18312624
-
- MDL: MFCD18312624
- インチ: InChI=1S/C14H11FO3/c1-18-12-4-2-3-11(13(12)15)9-5-7-10(8-6-9)14(16)17/h2-8H,1H3,(H,16,17)
- InChIKey: JVYXIKPMULUUSC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 246.06922237Da
- どういたいしつりょう: 246.06922237Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-(2-fluoro-3-methoxyphenyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586110-0.25g |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 0.25g |
$1131.0 | 2023-06-05 | ||
| Enamine | EN300-1586110-0.1g |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 0.1g |
$1081.0 | 2023-06-05 | ||
| Enamine | EN300-1586110-10.0g |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 10g |
$5283.0 | 2023-06-05 | ||
| Enamine | EN300-1586110-5000mg |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 5000mg |
$1614.0 | 2023-09-24 | ||
| Enamine | EN300-1586110-100mg |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 100mg |
$490.0 | 2023-09-24 | ||
| Enamine | EN300-1586110-500mg |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 500mg |
$535.0 | 2023-09-24 | ||
| Enamine | EN300-1586110-2.5g |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 2.5g |
$2408.0 | 2023-06-05 | ||
| abcr | AB318388-5g |
4-(2-Fluoro-3-methoxyphenyl)benzoic acid, 95%; . |
1261932-61-9 | 95% | 5g |
€1159.00 | 2024-06-08 | |
| abcr | AB318388-5 g |
4-(2-Fluoro-3-methoxyphenyl)benzoic acid, 95%; . |
1261932-61-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| Enamine | EN300-1586110-5.0g |
4-(2-fluoro-3-methoxyphenyl)benzoic acid |
1261932-61-9 | 5g |
$3562.0 | 2023-06-05 |
4-(2-fluoro-3-methoxyphenyl)benzoic acid 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1261932-61-9 (4-(2-fluoro-3-methoxyphenyl)benzoic acid) 関連製品
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261932-61-9)4-(2-fluoro-3-methoxyphenyl)benzoic acid

清らかである:99%
はかる:5g
価格 ($):687.0